8-Demethylisoambroxide

描述

8-Demethylisoambroxide (8-DMIA) is a naturally occurring compound found in essential oils, such as those derived from oregano, thyme, and basil. It is a monoterpene that has been studied for its potential medicinal properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. 8-DMIA has been found to have a wide range of therapeutic applications, including the treatment of skin diseases, respiratory illnesses, and gastrointestinal disorders.

详细的合成方法

Design of the Synthesis Pathway

The synthesis of 8-Demethylisoambroxide can be achieved through a multi-step process starting with the reaction of 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde with ethylmagnesium bromide, followed by a Grignard reaction with 2,6-dimethyl-4-(2-propenyl)-phenol. The product is then subjected to a series of oxidation reactions to form 8-Demethylisoambroxide.

Starting Materials

2,4-dimethyl-3-cyclohexene-1-carboxaldehyde, ethylmagnesium bromide, 2,6-dimethyl-4-(2-propenyl)-phenol, sodium dichromate, sulfuric acid, sodium hydroxide

Reaction

Step 1: React 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol., Step 2: Add 2,6-dimethyl-4-(2-propenyl)-phenol to the reaction mixture and stir at room temperature to form the Grignard reagent., Step 3: Quench the reaction with dilute acid to form the desired product., Step 4: Oxidize the product with sodium dichromate and sulfuric acid to form the aldehyde intermediate., Step 5: Further oxidize the intermediate with sodium dichromate and sulfuric acid to form the carboxylic acid intermediate., Step 6: Neutralize the carboxylic acid intermediate with sodium hydroxide to form 8-Demethylisoambroxide.

科学研究应用

8-Demethylisoambroxide has been studied for its potential therapeutic applications. In vitro studies have shown that 8-Demethylisoambroxide has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. 8-Demethylisoambroxide has also been studied for its potential to inhibit the growth of cancer cells. In addition, 8-Demethylisoambroxide has been studied for its ability to reduce the symptoms of respiratory illnesses, such as asthma, and gastrointestinal disorders, such as irritable bowel syndrome.

作用机制

The exact mechanism of action of 8-Demethylisoambroxide is not yet fully understood. However, it is believed to act through its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to scavenge free radicals. 8-Demethylisoambroxide is also thought to act by modulating the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

生化和生理效应

8-Demethylisoambroxide has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 8-Demethylisoambroxide has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. 8-Demethylisoambroxide has also been found to inhibit the growth of cancer cells, reduce the symptoms of respiratory illnesses, and reduce the symptoms of gastrointestinal disorders.

实验室实验的优点和局限性

The advantages of using 8-Demethylisoambroxide in laboratory experiments include its availability, low cost, and wide range of therapeutic applications. However, there are some limitations to using 8-Demethylisoambroxide in laboratory experiments. For example, 8-Demethylisoambroxide is not soluble in water, which can limit its use in certain experiments. In addition, 8-Demethylisoambroxide is a volatile compound, meaning that it can easily evaporate, which can lead to inaccurate results if not handled properly.

未来方向

There are many potential future directions for research on 8-Demethylisoambroxide. These include further studies on its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects, as well as its potential to inhibit the growth of cancer cells. In addition, further research could be conducted on the mechanism of action of 8-Demethylisoambroxide and its potential therapeutic applications. Finally, more research could be conducted on the advantages and limitations of using 8-Demethylisoambroxide in laboratory experiments.

属性

IUPAC Name |

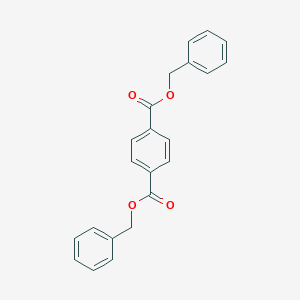

(3aS,5aS,9aS,9bR)-6,6,9a-trimethyl-1,2,3a,4,5,5a,7,8,9,9b-decahydrobenzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-14(2)8-4-9-15(3)11-7-10-16-12(11)5-6-13(14)15/h11-13H,4-10H2,1-3H3/t11-,12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEPBOBQYDJNON-PWNZVWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3C2CCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@H]3[C@@H]2CCO3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Demethylisoambroxide | |

CAS RN |

82079-83-2 | |

| Record name | 8-Demethylisoambroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-DEMETHYLISOAMBROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7N6SLJ107 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)

![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)